molecular formula C19H18O9 B1666982 ビシクロル CAS No. 118159-48-1

ビシクロル

カタログ番号: B1666982
CAS番号: 118159-48-1
分子量: 390.3 g/mol
InChIキー: KXMTXZACPVCDMH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ビシクロールは、肝保護作用で知られる合成化合物です。主に、薬物性肝障害や慢性B型肝炎などの肝疾患の治療に使用されます。 ビシクロールは、肝機能の改善と肝臓の炎症の抑制が示されており、肝臓学において貴重な治療薬となっています .

科学的研究の応用

Hepatoprotective Effects

Bicyclol has been extensively studied for its ability to protect liver cells from damage caused by various insults, including chemical toxins and inflammatory processes.

  • Mechanisms of Action : The hepatoprotective effects of bicyclol are attributed to several mechanisms:
    • Antioxidative Properties : Bicyclol scavenges free radicals and inhibits oxidative stress, which is crucial in preventing hepatocyte damage from reactive oxygen species .
    • Anti-inflammatory Effects : It modulates inflammatory pathways by reducing the expression of pro-inflammatory cytokines and stabilizing cell membranes .
    • Autophagy Induction : Recent studies indicate that bicyclol promotes autophagic flux, enhancing the degradation of damaged cellular components and protecting against acute liver injury induced by carbon tetrachloride .
  • Clinical Evidence : A randomized controlled trial demonstrated that bicyclol improved liver function tests in patients with drug-induced liver injury, highlighting its potential as a therapeutic agent in clinical settings .

Treatment of Liver Diseases

Bicyclol has shown promise in treating various liver diseases, including:

  • Chronic Hepatitis : Approved for use in China since 2004, bicyclol is utilized to manage elevated aminotransferase levels in chronic hepatitis patients. Its long-term safety profile supports its use for extended treatment periods .
  • Non-Alcoholic Fatty Liver Disease (NAFLD) : Research indicates that bicyclol can improve blood lipid profiles and liver function biomarkers in NAFLD patients, suggesting its utility in managing this increasingly common condition .
  • Statin-Induced Liver Injury : A multicenter study revealed that bicyclol effectively mitigated liver injury caused by statin medications, providing a viable option for patients experiencing adverse effects from these drugs .

Pharmacological Studies and Case Reports

Numerous pharmacological studies have evaluated the efficacy of bicyclol across different experimental models:

  • Animal Studies : In rodent models, bicyclol has demonstrated protective effects against chemically induced liver injuries, reinforcing its role as a hepatoprotective agent. These studies often measure liver enzyme levels (e.g., alanine aminotransferase) and histopathological changes to assess liver health .
  • Case Reports : Clinical observations have documented successful outcomes in patients treated with bicyclol for various liver conditions, supporting its effectiveness and safety .

Comparative Efficacy

In comparative studies against other hepatoprotective agents, bicyclol has shown competitive efficacy:

CompoundHepatoprotective ActivityMechanism
BicyclolModerate to HighAntioxidant, anti-inflammatory, autophagy induction
Other AgentsVariableVaries by compound

Studies indicate that while some newer compounds exhibit stronger hepatoprotective activity than bicyclol at specific concentrations, bicyclol remains a significant player due to its established safety profile and multi-faceted action mechanisms .

作用機序

ビシクロールは、いくつかの機序を通じて効果を発揮します。

類似の化合物との比較

ビシクロールは、その多面的な作用機序と幅広い治療応用により、肝保護薬の中でユニークな存在です。類似の化合物には、以下のようなものがあります。

ビシクロールは、熱ショックタンパク質を誘導する能力と強力な肝保護作用により、肝保護薬の武器庫に貴重な追加となります .

準備方法

合成経路と反応条件

ビシクロールは、ビフェニル誘導体を用いた一連の化学反応によって合成されます。主要なステップには、ビフェニル中間体の形成、それに続くメトキシ化とメチレンジオキシ架橋の形成が含まれます。 反応条件は通常、有機溶媒、触媒、および制御された温度の使用を含み、目的の化学変換を確保します .

工業生産方法

工業的には、ビシクロールの生産は、収率と純度を最大限に高めるために最適化された反応条件を用いた大規模化学合成によって行われます。 このプロセスには、副生成物や不純物からのビシクロールの分離と精製が含まれ、最終製品が医薬品基準を満たすことを保証します .

化学反応の分析

反応の種類

ビシクロールは、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件

主な生成物

これらの反応から生成される主な生成物には、キノン、ヒドロキノン、および置換ビフェニル誘導体が含まれ、使用される特定の反応条件と試薬によって異なります .

科学研究への応用

ビシクロールは、幅広い科学研究への応用があります。

類似化合物との比較

Bicyclol is unique among hepatoprotective agents due to its multifaceted mechanism of action and broad therapeutic applications. Similar compounds include:

Bicyclol stands out due to its ability to induce heat shock proteins and its potent hepatoprotective effects, making it a valuable addition to the arsenal of liver-protective agents .

生物活性

Bicyclol is a synthetic compound primarily recognized for its hepatoprotective properties and potential applications in treating liver diseases, particularly hepatitis and drug-induced liver injury. This article explores the biological activity of bicyclol, focusing on its mechanisms of action, clinical efficacy, and research findings.

1. Induction of Heat Shock Proteins (HSPs)
Bicyclol has been shown to upregulate the expression of hepatic heat shock proteins, specifically HSP27 and HSP70. In a study involving mice, oral administration of bicyclol significantly increased the mRNA levels of these proteins, indicating a protective response against cellular stress. The phosphorylation of heat shock factor 1 (HSF1), a key regulator of HSP expression, also increased in response to bicyclol treatment, suggesting that bicyclol activates cellular stress responses to enhance liver cell survival under adverse conditions .

2. Autophagy Activation
Research indicates that bicyclol enhances autophagy in liver cells. In a model of acute liver injury induced by carbon tetrachloride (CCl4), treatment with bicyclol resulted in increased levels of autophagy markers such as LC3-II and p62. These findings suggest that bicyclol may protect against liver injury by promoting autophagic processes that clear damaged cellular components .

Clinical Efficacy

1. Improvement in Liver Function Tests
A systematic review evaluated the effects of bicyclol on blood biomarkers in patients with non-alcoholic fatty liver disease (NAFLD). Results indicated that bicyclol significantly reduced levels of alanine aminotransferase (ALT) and total bilirubin (TBIL) compared to control groups, highlighting its potential as an effective therapeutic agent for improving liver function .

2. Randomized Controlled Trials
In a multicenter randomized controlled trial, patients treated with bicyclol showed significant improvements in ALT levels after four weeks compared to those receiving standard treatments. The normalization rates for ALT were notably higher in the bicyclol group, underscoring its efficacy in managing liver-related disorders .

Case Studies

Case Study 1: Drug-Induced Liver Injury
A nationwide database study assessed the safety and efficacy of bicyclol in patients with drug-induced liver injury (DILI). The findings demonstrated that patients receiving bicyclol experienced significant improvements in liver function markers, supporting its use as a therapeutic option for DILI .

Case Study 2: Hepatocellular Carcinoma Prevention
In experimental models, pretreatment with bicyclol significantly reduced the incidence of hepatocellular carcinoma (HCC) induced by carcinogenic agents. Mice treated with bicyclol prior to exposure to diethylnitrosamine exhibited fewer tumor nodules and lower serum levels of tumor markers compared to untreated controls, suggesting a chemopreventive role for bicyclol in liver carcinogenesis .

Data Summary

Study Type Findings Reference
Animal StudyUpregulation of HSP27 and HSP70; activation of HSF1
Systematic ReviewSignificant reduction in ALT and TBIL in NAFLD patients
Randomized Controlled TrialImproved ALT normalization rates compared to controls
Case Study: DILIEfficacy in improving liver function markers
Case Study: HCC PreventionReduced tumor incidence and lower serum tumor markers

特性

IUPAC Name

methyl 4-[5-(hydroxymethyl)-7-methoxy-1,3-benzodioxol-4-yl]-7-methoxy-1,3-benzodioxole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O9/c1-22-11-4-9(6-20)13(17-15(11)25-7-27-17)14-10(19(21)24-3)5-12(23-2)16-18(14)28-8-26-16/h4-5,20H,6-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMTXZACPVCDMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C(=C1)CO)C3=C4C(=C(C=C3C(=O)OC)OC)OCO4)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30152026
Record name Bicyclol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30152026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118159-48-1
Record name Bicyclol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118159481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16014
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bicyclol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30152026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bicyclol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BICYCLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9734122TH2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclol
Reactant of Route 2
Bicyclol
Reactant of Route 3
Bicyclol
Reactant of Route 4
Bicyclol
Reactant of Route 5
Bicyclol
Reactant of Route 6
Bicyclol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。